molecular formula C25H24N2O4 B3877717 benzyl 3-[(4-methoxyphenyl)carbamoyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate

benzyl 3-[(4-methoxyphenyl)carbamoyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate

Cat. No.: B3877717
M. Wt: 416.5 g/mol
InChI Key: PYXDTVMYLWCFGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 3-[(4-methoxyphenyl)carbamoyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a benzyl group, a methoxyphenyl carbamoyl group, and an isoquinoline carboxylate structure, making it a unique molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 3-[(4-methoxyphenyl)carbamoyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of benzylamine with 4-methoxyphenyl isocyanate to form the intermediate benzyl 4-methoxyphenylcarbamate. This intermediate then undergoes cyclization with 3,4-dihydroisoquinoline-2-carboxylic acid under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature control, solvent selection, and purification techniques, are crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-[(4-methoxyphenyl)carbamoyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or methoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophiles.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl or methoxyphenyl derivatives.

Scientific Research Applications

Benzyl 3-[(4-methoxyphenyl)carbamoyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of benzyl 3-[(4-methoxyphenyl)carbamoyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 3-[(4-methoxyphenyl)carbamoyl]propanoic acid
  • Benzyl 3-[(4-methoxyphenyl)carbamoyl]butanoic acid

Uniqueness

Benzyl 3-[(4-methoxyphenyl)carbamoyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate stands out due to its unique isoquinoline structure, which imparts distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable molecule for targeted research and applications.

Properties

IUPAC Name

benzyl 3-[(4-methoxyphenyl)carbamoyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O4/c1-30-22-13-11-21(12-14-22)26-24(28)23-15-19-9-5-6-10-20(19)16-27(23)25(29)31-17-18-7-3-2-4-8-18/h2-14,23H,15-17H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYXDTVMYLWCFGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2CC3=CC=CC=C3CN2C(=O)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
benzyl 3-[(4-methoxyphenyl)carbamoyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate
Reactant of Route 2
Reactant of Route 2
benzyl 3-[(4-methoxyphenyl)carbamoyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate
Reactant of Route 3
Reactant of Route 3
benzyl 3-[(4-methoxyphenyl)carbamoyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate
Reactant of Route 4
Reactant of Route 4
benzyl 3-[(4-methoxyphenyl)carbamoyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate
Reactant of Route 5
Reactant of Route 5
benzyl 3-[(4-methoxyphenyl)carbamoyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate
Reactant of Route 6
Reactant of Route 6
benzyl 3-[(4-methoxyphenyl)carbamoyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.